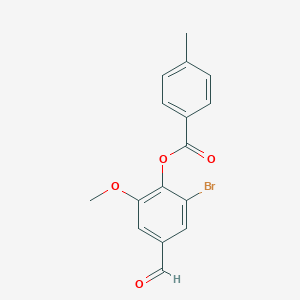![molecular formula C20H15N3O3 B400743 methyl 4-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]benzoate](/img/structure/B400743.png)
methyl 4-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 4-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]benzoate is a complex organic compound that features a unique structure combining a furan ring, an imidazo[1,2-a]pyridine moiety, and a benzoate ester. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]benzoate typically involves multi-step reactions. . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the condensation and cyclization processes.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
methyl 4-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
methyl 4-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]benzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 4-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]benzoate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety can bind to enzymes or receptors, modulating their activity. The furan ring and benzoate ester contribute to the compound’s overall binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core structure and exhibit similar biological activities.
Furan-containing compounds: Compounds with furan rings often display unique chemical reactivity and biological properties.
Benzoate esters: These esters are commonly used in pharmaceuticals and industrial applications due to their stability and reactivity.
Uniqueness
methyl 4-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]benzoate is unique due to its combination of three distinct moieties: the furan ring, imidazo[1,2-a]pyridine core, and benzoate ester. This unique structure imparts a range of chemical and biological properties that are not commonly found in other compounds, making it a valuable target for research and development.
Propiedades
Fórmula molecular |
C20H15N3O3 |
|---|---|
Peso molecular |
345.4g/mol |
Nombre IUPAC |
methyl 4-[(E)-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C20H15N3O3/c1-25-20(24)15-9-7-14(8-10-15)13-21-19-18(16-5-4-12-26-16)22-17-6-2-3-11-23(17)19/h2-13H,1H3/b21-13+ |
Clave InChI |
YLDVDYRQXNRYJH-FYJGNVAPSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C=NC2=C(N=C3N2C=CC=C3)C4=CC=CO4 |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)/C=N/C2=C(N=C3N2C=CC=C3)C4=CC=CO4 |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=NC2=C(N=C3N2C=CC=C3)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Anilino-4-[4-({4-nitrobenzyl}oxy)phenyl]-1,3-thiazole](/img/structure/B400662.png)
![2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B400663.png)
![(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one](/img/structure/B400668.png)
![4-nitro-N-[6-({2-[({4-nitrophenyl}carbonyl)amino]-1,3-benzothiazol-6-yl}methyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B400669.png)
![5-{[5-(4-Bromophenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B400670.png)
![5-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B400671.png)

![5-CHLORO-N-[(2E)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE](/img/structure/B400678.png)


![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B400682.png)
![5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B400683.png)

